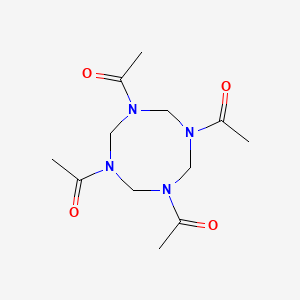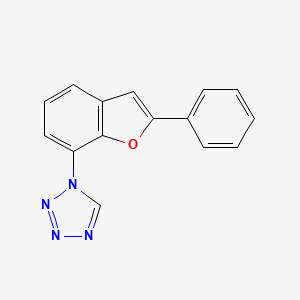![molecular formula C13H12N2O3 B11488253 1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11488253.png)
1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE is a heterocyclic compound that contains both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted phenylhydrazine with a suitable furan derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways.
Comparison with Similar Compounds
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE: Another compound with similar structural features and biological activities.
Uniqueness: 1-METHYL-4-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its fused furan and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-methyl-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C13H12N2O3/c1-15-9-7-18-12(16)10(9)11(14-13(15)17)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3,(H,14,17) |
InChI Key |
SNLNGQSRHJCDOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11488172.png)

![N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11488175.png)
![N-ethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11488180.png)
![1-benzyl-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488186.png)
![8-amino-6-(2-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11488197.png)
![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11488206.png)
![6-butyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11488212.png)
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11488221.png)
![2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11488228.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11488242.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11488248.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)

